molecular formula C11H11N3O3 B11878679 N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide CAS No. 62807-51-6

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide

Cat. No.: B11878679
CAS No.: 62807-51-6
M. Wt: 233.22 g/mol
InChI Key: LBBXMCHKIGTXML-UHFFFAOYSA-N
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Description

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. Subsequent acetylation and further functionalization yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is unique due to its specific acetyl and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .

Properties

CAS No.

62807-51-6

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N-(1-acetyl-3-oxo-2H-indazol-6-yl)acetamide

InChI

InChI=1S/C11H11N3O3/c1-6(15)12-8-3-4-9-10(5-8)14(7(2)16)13-11(9)17/h3-5H,1-2H3,(H,12,15)(H,13,17)

InChI Key

LBBXMCHKIGTXML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)NN2C(=O)C

Origin of Product

United States

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